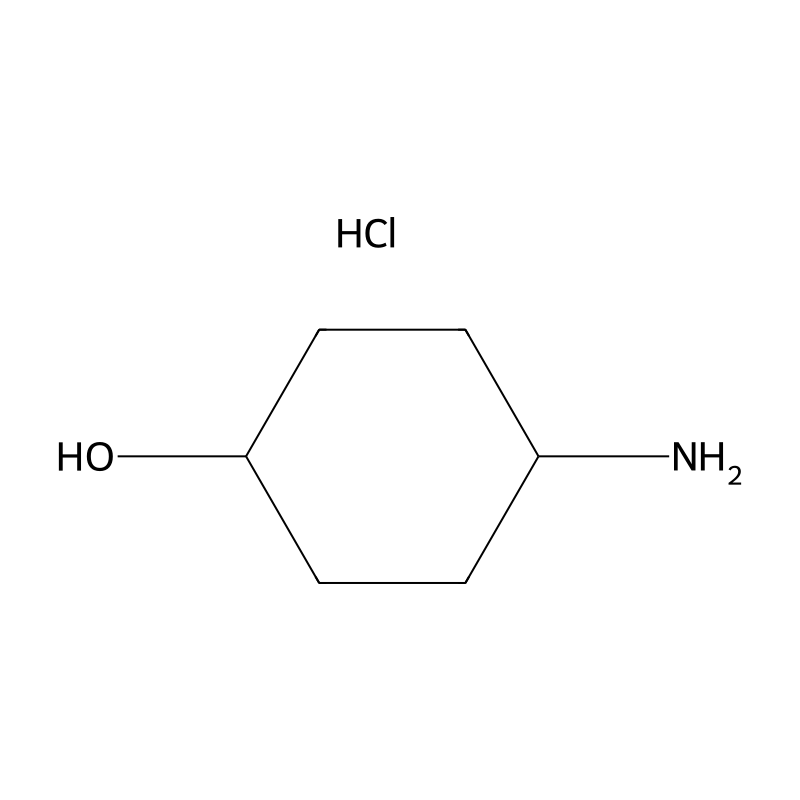

trans-4-Aminocyclohexanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is utilized as a raw material in organic synthesis. It serves as an important intermediate in the synthesis of various compounds due to its functional group, which allows for further chemical modifications .

Methods of Application: In organic synthesis, this compound can undergo nucleophilic substitution reactions where the amino group is a key site for bond formation. For example, it can be used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic displacement .

Drug Development

Scientific Field: Pharmacology Application Summary: This compound is a key intermediate in the synthesis of drugs like Ambroxol hydrochloride, which is used in the treatment of respiratory diseases .

Methods of Application: The synthesis involves the reaction of “trans-4-Aminocyclohexanol hydrochloride” with other chemical reagents under controlled conditions, often requiring catalysts like Aspergillus niger lipase and solvents such as 2-methyl-butan-2-ol .

Results and Outcomes: The successful application in drug synthesis is evidenced by the production of Ambroxol hydrochloride with high purity levels, suitable for clinical use. The process optimization leads to improved yields and cost-effective manufacturing for pharmaceutical companies .

Nanocomposite Material Production

Scientific Field: Materials Science Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is used in the preparation of polybenzoxazine-silica hybrid nanocomposites, which have applications in advanced material technologies .

Methods of Application: The compound participates in the synthesis of benzoxazine monomers, which are then polymerized and combined with silica to form the nanocomposite material .

Results and Outcomes: The resulting nanocomposites exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The synthesis process is characterized by high reproducibility and scalability .

Catalysis

Scientific Field: Chemical Engineering Application Summary: The amino group in “trans-4-Aminocyclohexanol hydrochloride” can act as a ligand in catalytic systems, influencing reaction rates and selectivity .

Results and Outcomes: Catalysts developed using this compound demonstrate improved performance in various chemical reactions, with increased turnover numbers and enhanced selectivity for the target products .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” can be used as a standard or reference compound in analytical methods to quantify or identify other substances .

Methods of Application: It is employed in techniques like chromatography or spectroscopy, where its known properties provide a baseline for comparison .

Results and Outcomes: The use of this compound in analytical chemistry ensures accurate and reliable measurements, contributing to the quality control of chemical products and research findings .

Environmental Science

Scientific Field: Environmental Science Application Summary: This compound’s derivatives are explored for their potential use in environmental remediation, such as the treatment of wastewater or air purification .

Methods of Application: Derivatives of “trans-4-Aminocyclohexanol hydrochloride” are synthesized and tested for their ability to adsorb or react with pollutants .

Results and Outcomes: Preliminary studies show promising results in the removal of specific contaminants, with ongoing research focusing on optimizing the efficiency and practicality of these applications .

Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes

Scientific Field: Organic Chemistry Application Summary: This compound is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, which are important in medicinal chemistry for creating bioactive molecules .

Methods of Application: The synthesis involves transannular nucleophilic displacement reactions, where the compound’s amino group reacts with other reagents to form the bicyclic structure .

Results and Outcomes: The process typically results in high yields of the desired bicyclic amines, which are then tested for their pharmacological properties .

Preparation of Polybenzoxazine-Silica Hybrid Nanocomposites

Scientific Field: Polymer Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is a precursor in the preparation of polybenzoxazine-silica hybrid nanocomposites, which have enhanced material properties .

Methods of Application: The compound is first used to synthesize benzoxazine monomers. These monomers are then polymerized and combined with silica to create the nanocomposite .

Results and Outcomes: The resulting materials exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Drug Synthesis - Ambroxol Hydrochloride

Scientific Field: Pharmaceutical Chemistry Application Summary: It serves as an intermediate in the synthesis of Ambroxol hydrochloride, a medication used to treat respiratory conditions .

Methods of Application: The synthesis involves a series of reactions under controlled conditions, often requiring specific catalysts and solvents .

Synthesis of Trans-4-Methoxyoxalamido-1-Cyclohexanol

Methods of Application: This synthesis is a multi-step process that includes the reaction of “trans-4-Aminocyclohexanol hydrochloride” with methoxyoxalyl chloride .

Results and Outcomes: The synthesis leads to the production of the target compound with good selectivity and yield .

Synthesis of Butyric Acid 4-Amino-Cyclohexyl Ester

Scientific Field: Organic Chemistry Application Summary: This compound is used in the synthesis of esters like butyric acid 4-amino-cyclohexyl ester, which can have applications in fragrance and flavor industries .

Methods of Application: The synthesis involves the reaction of “trans-4-Aminocyclohexanol hydrochloride” with butyric acid-(2-chloro-ethyl ester) using a catalytic agent like Aspergillus niger lipase in a solvent such as 2-methyl-butan-2-ol .

Results and Outcomes: The reaction typically results in the formation of the desired ester with high selectivity and yield, making it a valuable intermediate for further applications .

Development of Benzoxazine Monomers

Scientific Field: Polymer Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is instrumental in the development of benzoxazine monomers for the production of high-performance polymers .

Methods of Application: The compound is involved in the synthesis of benzoxazine monomers, which are then polymerized to create polymers with enhanced properties .

Results and Outcomes: The polymers produced from these monomers exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications .

Creation of Bioactive Molecules

Scientific Field: Medicinal Chemistry Application Summary: It serves as a precursor in the creation of bioactive molecules, which are important for the development of new pharmaceuticals .

Methods of Application: “trans-4-Aminocyclohexanol hydrochloride” undergoes various chemical transformations to produce molecules with potential biological activity .

Results and Outcomes: The synthesized bioactive molecules are then subjected to pharmacological testing to assess their efficacy and safety .

trans-4-Aminocyclohexanol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. It is categorized as a hydrochloride salt of trans-4-aminocyclohexanol, which is an amine alcohol. The compound appears as a white crystalline powder and is hygroscopic, meaning it can absorb moisture from the air. Its melting point ranges from 224.5°C to 233.5°C, indicating its stability at elevated temperatures .

Currently, there is no scientific research readily available describing a specific mechanism of action for trans-4-aminocyclohexanol hydrochloride.

- As with any chemical compound, proper handling procedures are recommended. Specific data on the toxicity, flammability, and reactivity of trans-4-aminocyclohexanol hydrochloride is not available in open-source scientific literature. It's advisable to consult a Safety Data Sheet (SDS) from a reliable supplier before handling the compound.

- Acylation: Reaction with acyl chlorides to form amides.

- N-Alkylation: Reaction with alkyl halides to produce N-alkyl derivatives.

- Oxidation: Conversion into corresponding ketones or aldehydes under oxidative conditions.

These reactions make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .

The biological activity of trans-4-aminocyclohexanol hydrochloride has been explored in various studies. It is known to act as an expectorant, facilitating mucus clearance in respiratory conditions. Additionally, its role as a potential neurotransmitter modulator has garnered attention, suggesting implications in neurological research. The compound has been investigated for its effects on the central nervous system, although further studies are needed to fully elucidate its mechanisms of action .

Several methods exist for synthesizing trans-4-aminocyclohexanol hydrochloride:

- Reduction of Cyclohexanone: Cyclohexanone can be reduced using lithium aluminum hydride to yield trans-4-aminocyclohexanol, which is then converted to its hydrochloride form by reacting with hydrochloric acid.

- Nucleophilic Substitution: Starting from 4-chlorocyclohexanol, nucleophilic substitution with ammonia can yield the desired amine, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Transannular Nucleophilic Reaction: This method involves more complex organic transformations leading to the formation of bicyclic structures that incorporate trans-4-aminocyclohexanol as an intermediate .

trans-4-Aminocyclohexanol hydrochloride has several applications:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and compounds.

- Research: Employed in biochemical studies focused on neurotransmitter activity and respiratory therapies.

- Chemical Synthesis: Acts as a building block for creating more complex organic molecules .

Studies have indicated that trans-4-aminocyclohexanol hydrochloride interacts with various biological systems. Its potential effects on neurotransmitter systems suggest interactions that may influence mood and cognitive functions. Additionally, it has been noted for its role in modulating respiratory responses, making it relevant in studies concerning asthma and other pulmonary conditions .

Several compounds share structural or functional similarities with trans-4-aminocyclohexanol hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-4-Aminocyclohexanol | C₆H₁₄ClNO | Isomeric form that may exhibit different biological activity |

| 4-Aminobutanol | C₄H₉NO | Shorter carbon chain; used in similar applications but less sterically hindered |

| 1-Amino-cyclopentanol | C₅H₁₁NO | Smaller ring structure; different reactivity patterns |

trans-4-Aminocyclohexanol hydrochloride is unique due to its specific cyclohexane structure and the presence of both amine and alcohol functional groups, which contribute to its diverse reactivity and biological activities .

This compound's distinct properties make it an important subject for further research within medicinal chemistry and pharmacology.

trans-4-Aminocyclohexanol hydrochloride stands as a fundamental cyclohexanol derivative characterized by the presence of amino and hydroxyl functional groups positioned in a trans configuration on the cyclohexane ring. The compound possesses a molecular weight of 151.63 grams per mole and exhibits distinctive physical properties including a melting point range of 225-227 degrees Celsius. The crystalline solid appears as a white to pale yellow material with hygroscopic characteristics, necessitating careful storage under inert atmospheric conditions at room temperature.

The chemical structure encompasses a six-membered saturated carbon ring with an amino group at the 4-position and a hydroxyl group at the 1-position, both oriented in trans configuration relative to each other. This stereochemical arrangement provides unique reactivity patterns that distinguish it from its cis isomer counterpart. The hydrochloride salt form enhances water solubility properties, with reported solubility values reaching 1000 grams per liter, facilitating its use in aqueous reaction media. The compound maintains a neutral pH of approximately 7 when dissolved in water at concentrations of 50 grams per liter at 20 degrees Celsius.

The significance of trans-4-aminocyclohexanol hydrochloride in synthetic chemistry stems from its dual functionality, providing both nucleophilic amino and electrophilic hydroxyl sites for chemical transformations. The trans stereochemistry offers enhanced stability compared to cis arrangements while maintaining accessibility for synthetic manipulations. Industrial synthetic chemists value this compound as a versatile building block capable of undergoing various functional group transformations including alkylation, acylation, and cyclization reactions.

Historical Development and Research Context

The development of trans-4-aminocyclohexanol hydrochloride synthesis traces back to industrial pharmaceutical research focused on creating efficient pathways to bioactive compounds. Early patent literature from 1998 documents systematic approaches to the preparation of trans-4-aminocyclohexanol through controlled hydrogenation processes, highlighting the compound's industrial importance. These foundational methods established the compound as a key intermediate in pharmaceutical manufacturing, particularly for respiratory therapeutic agents.

Historical synthetic approaches initially relied on traditional chemical methodologies involving catalytic hydrogenation of aromatic precursors. The established industrial synthesis typically commenced from phenol or nitrobenzene derivatives, employing platinum or palladium catalysts under controlled conditions. These processes generated mixtures of cis and trans isomers, necessitating subsequent separation and purification steps to obtain the desired trans configuration.

The evolution of synthetic methodologies has progressed toward more sustainable and selective approaches, particularly through the implementation of enzymatic biotransformation processes. Recent research developments have introduced biocatalytic routes utilizing ketoreductases and amine transaminases to achieve stereoselective synthesis with enhanced environmental compatibility. These advances represent a paradigm shift from traditional chemical synthesis toward green chemistry principles, offering improved atom economy and reduced environmental impact.

Contemporary research contexts have expanded to encompass advanced synthetic strategies including one-pot cascade reactions and continuous flow processes. The development of these methodologies reflects growing industrial demands for efficient, scalable, and environmentally responsible manufacturing processes. Academic research has contributed significantly to understanding structure-activity relationships and developing novel synthetic routes that enhance both yield and stereoselectivity.

Overview of Industrial and Academic Applications

trans-4-Aminocyclohexanol hydrochloride serves as a critical intermediate in pharmaceutical manufacturing, with primary applications centered on respiratory medication synthesis. The compound functions as a precursor in the production of ambroxol hydrochloride, a widely prescribed mucolytic agent employed in treating respiratory diseases characterized by excessive mucus production. This pharmaceutical application represents the most significant commercial use of the compound, driving substantial industrial demand and production capacity development.

Industrial applications extend beyond pharmaceutical synthesis to encompass specialty chemical manufacturing and advanced material production. The compound participates in the synthesis of nitrogen-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic displacement reactions, demonstrating its utility in complex organic transformations. Additionally, it serves as a building block for benzoxazine preparation, which finds applications in the development of polybenzoxazine-silica hybrid nanocomposites with enhanced thermal and mechanical properties.

Academic research applications have diversified to include studies on enzymatic synthesis methodologies, stereochemical investigations, and material science explorations. Research institutions utilize the compound as a model substrate for developing new biocatalytic processes, particularly focusing on stereoselective transformations using engineered enzymes. These academic pursuits contribute to fundamental understanding of enzymatic mechanisms while advancing practical applications in green chemistry.

The compound's role in organic synthesis research encompasses investigations into novel reaction pathways and catalyst development. Academic laboratories employ trans-4-aminocyclohexanol hydrochloride in studies examining reaction mechanisms, stereochemical control, and synthetic methodology optimization. These research efforts contribute to expanding the synthetic utility of the compound while developing more efficient and environmentally compatible preparation methods.

| Application Area | Specific Uses | Industrial Significance |

|---|---|---|

| Pharmaceutical Manufacturing | Ambroxol hydrochloride synthesis | Primary commercial application |

| Specialty Chemicals | Azabicyclo compounds, benzoxazines | Advanced material precursors |

| Academic Research | Enzymatic synthesis studies | Methodology development |

| Material Science | Nanocomposite preparation | Advanced materials research |

Recent industrial trends indicate expanding applications in fine chemical manufacturing and custom synthesis services. The global fine chemical industry, valued at approximately 185 billion dollars in 2022, continues growing at compound annual rates approaching 7 percent, with specialized intermediates like trans-4-aminocyclohexanol hydrochloride contributing to this expansion. This growth trajectory reflects increasing demand for sophisticated pharmaceutical intermediates and specialty chemicals across diverse industrial sectors.

Molecular formula (C6H14ClNO) and structural representation

trans-4-Aminocyclohexanol hydrochloride possesses the molecular formula C6H14ClNO with a molecular weight of 151.63 grams per mole [1] [4]. The compound represents a cyclohexanol derivative where an amino group is positioned at the 4-carbon in a trans configuration relative to the hydroxyl group [6]. The structural representation demonstrates a six-membered cyclohexane ring bearing both amino and hydroxyl functional groups in opposing orientations [1].

The base compound, trans-4-aminocyclohexanol, has the molecular formula C6H13NO with a molecular weight of 115.17 grams per mole [20]. When combined with hydrochloric acid to form the hydrochloride salt, the molecular composition becomes C6H14ClNO [1] [4]. The trans configuration ensures distinct spatial orientation of the functional groups, which significantly influences the compound's solubility, reactivity, and biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClNO [1] |

| Molecular Weight | 151.63 g/mol [1] |

| Monoisotopic Mass | 151.076392 [2] |

| Average Mass | 151.634 [2] |

IUPAC nomenclature and common synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-aminocyclohexan-1-ol;hydrochloride [1] [4] [17]. This systematic name reflects the cyclohexane ring structure with an amino group at position 4 and a hydroxyl group at position 1, combined with hydrochloric acid [8].

The compound is known by numerous synonyms in chemical literature and commercial databases [1] [2]. These alternative names include trans-4-aminocyclohexanol hydrochloride, cis-4-aminocyclohexanol hydrochloride, 4-aminocyclohexanol hydrochloride, and 4-aminocyclohexan-1-ol hydrochloride [1]. Additional synonyms encompass trans-4-hydroxycyclohexylamine hydrochloride, cyclohexanol 4-amino hydrochloride, and trans-1-amino-4-hydroxycyclohexane hydrochloride [2] [15].

The Chemical Abstracts Service registry number for trans-4-aminocyclohexanol hydrochloride is 50910-54-8 [1] [3] [5]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [14]. The European Community number for this substance is recorded as 248-492-8 [14].

Multiple MDL numbers are associated with this compound, including MFCD00012566, MFCD07366531, and MFCD06410647 [1] [12]. These Molecular Design Limited identifiers facilitate database searches across different chemical information systems [3]. The compound appears in PubChem under CID 522619, providing access to comprehensive structural and property data [1] [8].

Additional registry numbers include the Beilstein reference number 3909294 [5] [12]. The Food and Drug Administration Unique Ingredient Identifier is listed as D6E7B62984 for the base compound trans-4-aminocyclohexanol [20]. ChemSpider assigns the identifier 18652127 to this compound [2].

| Database | Identifier |

|---|---|

| CAS Registry Number | 50910-54-8 [1] |

| PubChem CID | 522619 [1] |

| ChemSpider ID | 18652127 [2] |

| MDL Numbers | MFCD00012566, MFCD07366531, MFCD06410647 [1] |

| EINECS Number | 248-492-8 [14] |

| Beilstein Number | 3909294 [5] |

InChI and SMILES notations for computational applications

The International Chemical Identifier for trans-4-aminocyclohexanol hydrochloride is InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H [8]. This notation provides a standardized representation of the molecular structure suitable for computational chemistry applications and database searches [11]. The InChI Key, which serves as a compressed version of the full InChI, is RKTQEVMZBCBOSB-UHFFFAOYSA-N [1] [4].

The Simplified Molecular Input Line Entry System notation for this compound is represented as Cl.NC1CCC(O)CC1 [1] [4] [17]. This linear notation efficiently encodes the molecular structure, showing the hydrochloride salt formation with the organic component containing the cyclohexane ring, amino group, and hydroxyl group [12]. Some databases present alternative SMILES representations that explicitly indicate stereochemistry [11].

For the base compound trans-4-aminocyclohexanol without the hydrochloride salt, the InChI is InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/t5-,6- [11]. The corresponding InChI Key is IMLXLGZJLAOKJN-IZLXSQMJSA-N [11] [13]. The stereochemical SMILES notation [C@@H]1(O)CCC@HCC1 explicitly defines the trans configuration [13].

| Notation Type | Value |

|---|---|

| InChI | InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H [8] |

| InChI Key | RKTQEVMZBCBOSB-UHFFFAOYSA-N [1] |

| SMILES | Cl.NC1CCC(O)CC1 [1] |

| Stereochemical SMILES | O[C@H]1CCC@HCC1.[H]Cl [3] |

Stereochemical designations and structural conventions

The trans designation in trans-4-aminocyclohexanol hydrochloride indicates that the amino and hydroxyl substituents occupy opposite faces of the cyclohexane ring . This spatial arrangement corresponds to the 1,4-diaxial or 1,4-diequatorial positioning depending on the chair conformation adopted by the cyclohexane ring [22]. The trans configuration is thermodynamically more stable than the corresponding cis isomer due to reduced steric interactions [22].

Stereochemical descriptors for this compound include (1R,4R)-4-aminocyclohexan-1-ol hydrochloride and (1S,4S)-4-aminocyclohexan-1-ol hydrochloride, representing the two possible enantiomers [2] [13]. The absolute configuration depends on the specific enantiomer being referenced, as the compound can exist in both R,R and S,S forms [9]. Some sources use the notation (1r,4r)-4-aminocyclohexan-1-ol hydrochloride to indicate relative stereochemistry [1].

The structural conventions for representing this compound typically show the cyclohexane ring in its most stable chair conformation [21]. In this arrangement, the trans-1,4-disubstituted cyclohexane can adopt conformations where both substituents are equatorial, minimizing steric hindrance and maximizing stability . The hydrochloride salt formation involves protonation of the amino group, creating an ionic compound with enhanced water solubility compared to the free base [6].

Purity

Quantity

Appearance

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant